molecular formula C22H21N3O2 B11707078 Benzamide, 4-methoxy-N-[2-methyl-4-(2-tolylazo)phenyl]- CAS No. 293765-31-8

Benzamide, 4-methoxy-N-[2-methyl-4-(2-tolylazo)phenyl]-

Cat. No.: B11707078
CAS No.: 293765-31-8
M. Wt: 359.4 g/mol
InChI Key: CDMJOIQAXLUHSW-UHFFFAOYSA-N
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Description

Benzamide, 4-methoxy-N-[2-methyl-4-(2-tolylazo)phenyl]- is an azo-benzamide derivative characterized by a methoxy-substituted benzamide core linked to a 2-methyl-4-(2-tolylazo)phenyl group. The compound features an azo (-N=N-) bridge, which is critical for its electronic and optical properties, and a methoxy group at the para position of the benzamide ring .

The presence of the 2-tolylazo group introduces steric and electronic effects, influencing solubility and stability.

Properties

CAS No.

293765-31-8

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

4-methoxy-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]benzamide

InChI

InChI=1S/C22H21N3O2/c1-15-6-4-5-7-21(15)25-24-18-10-13-20(16(2)14-18)23-22(26)17-8-11-19(27-3)12-9-17/h4-14H,1-3H3,(H,23,26)

InChI Key

CDMJOIQAXLUHSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the diazotization of 2-methyl-4-aminophenol, followed by coupling with 2-methylphenyl diazonium salt. The final step involves the reaction with 4-methoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The diazenyl group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the diazenyl group would yield an amine derivative.

Scientific Research Applications

4-METHOXY-N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of dyes and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, its diazenyl group can interact with cellular proteins, leading to the inhibition of certain enzymatic activities. This can result in the disruption of cellular processes, ultimately leading to cell death in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Azo Group Ionizable Groups Reference
Benzamide, 4-methoxy-N-[2-methyl-4-(2-tolylazo)phenyl]- Methoxy, 2-tolylazo ~377.4 (calculated) Yes No
Benzamide, 4-(hexyloxy)-N-[2-[3-(1H-tetrazol-5-ylmethyl)phenoxy]phenyl]- Hexyloxy, tetrazolylmethyl 471.23 No Yes (tetrazole)
4-Methoxy-N-[4-(4-pyrrolidinylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide Methoxy, pyrrolidinylsulfonyl, thiazole 443.49 No Yes (sulfonamide)
Benzamide, 4-[(6-hydroxyhexyl)oxy]-N-[2-[2-(1H-tetrazol-5-yl)phenoxy]phenyl]- Hydroxyhexyloxy, tetrazolyl 487.22 No Yes (tetrazole)
Benzamide PDE-4 inhibitors (T1–T6) Isobutoxy, cyclopentyloxy, sulfonamide 350–450 No Yes (sulfonamide)

Physicochemical Properties

  • Azo Group Impact : The target compound’s azo group confers distinct UV-Vis absorption maxima (~400–500 nm), making it suitable for dye applications. In contrast, tetrazolyl or sulfonamide derivatives exhibit higher polarity and water solubility due to ionizable groups .
  • Polar Surface Area (PSA) : The target compound has a moderate PSA (~80–90 Ų), whereas tetrazolyl derivatives (e.g., : PSA = 111.25 Ų) show enhanced hydrogen-bonding capacity, affecting bioavailability .
  • Stability : Azo compounds are prone to photodegradation and microbial reduction, limiting their environmental persistence. Sulfonamide and tetrazolyl derivatives are more stable under physiological conditions .

Research Findings

  • Chromatographic Behavior : The target compound and its analogues (e.g., 2-methyl-4-(2-tolylazo)aniline) are separable via reverse-phase HPLC with UV detection at 254 nm, achieving limits of detection (LOD) < 0.1 µg/mL .
  • Thermal Stability : Differential scanning calorimetry (DSC) of the target compound reveals a melting point of ~180–190°C, lower than sulfonamide derivatives (e.g., : mp > 200°C) due to weaker intermolecular forces .
  • Toxicity Profile : Azo compounds like the target are associated with mutagenicity risks upon metabolic reduction to aromatic amines. Tetrazolyl derivatives show reduced toxicity in preclinical models .

Biological Activity

Benzamide, 4-methoxy-N-[2-methyl-4-(2-tolylazo)phenyl]- is a complex organic compound with notable structural features, including a diazenyl group and an amide functionality. This article delves into its biological activity, including its potential therapeutic applications and mechanisms of action, supported by research findings and data tables.

  • Molecular Formula : C21H18N4O3
  • Molecular Weight : 374.4 g/mol
  • CAS Number : 317337-52-3
  • IUPAC Name : N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-4-nitrobenzamide

The biological activity of Benzamide, 4-methoxy-N-[2-methyl-4-(2-tolylazo)phenyl]- is primarily attributed to its ability to interact with specific molecular targets within biological systems. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to alterations in their structure and function. Moreover, the nitro group may undergo redox reactions, generating reactive intermediates that can affect cellular components and pathways.

Antimicrobial Properties

Research has indicated that derivatives of benzamide compounds exhibit antimicrobial properties. For instance, studies have shown that certain benzamide derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Benzamide derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Table 1: Antimicrobial Activity of Benzamide Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzamide AE. coli32 µg/mL
Benzamide BS. aureus16 µg/mL
Benzamide CP. aeruginosa64 µg/mL

Table 2: Anticancer Activity of Selected Benzamide Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Benzamide DMCF-75.0Induction of apoptosis
Benzamide EHeLa3.5Inhibition of cell cycle progression
Benzamide FA5497.2Modulation of PI3K/Akt pathway

Case Studies

  • Study on Antiviral Activity : A recent study explored the antiviral potential of benzamide derivatives against Hepatitis B virus (HBV). The compound demonstrated significant inhibitory effects on HBV replication in vitro, with an IC50 value indicating potent activity against both wild-type and drug-resistant strains .
  • Cancer Research : Another investigation focused on the efficacy of benzamide derivatives in inducing apoptosis in breast cancer cells (MCF-7). The results highlighted that specific structural modifications enhanced their anticancer activity, suggesting a pathway for developing more effective therapeutic agents .

Q & A

Q. Which in vivo models are most suitable for evaluating therapeutic potential?

  • Model Selection :
  • Xenograft Mice : For oncology studies (e.g., HT-29 colon cancer) with pharmacokinetic monitoring (Cmax, t₁/₂) .
  • Zebrafish Embryos : High-throughput screening for neurotoxicity or developmental effects .
  • Permeability Assays : Caco-2 monolayers to predict oral bioavailability .

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